(3-nitro-1H-pyrazol-5-yl)(pyrrolidin-1-yl)methanone
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Overview
Description
(3-nitro-1H-pyrazol-5-yl)(pyrrolidin-1-yl)methanone is a heterocyclic compound that features a pyrazole ring substituted with a nitro group and a pyrrolidine ring attached to a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-nitro-1H-pyrazol-5-yl)(pyrrolidin-1-yl)methanone typically involves the reaction of 3-nitro-1H-pyrazole with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Common solvents used include ethanol or methanol.
Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid are often employed to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.
Chemical Reactions Analysis
Types of Reactions
(3-nitro-1H-pyrazol-5-yl)(pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the 4-position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is a typical setup.
Substitution: Electrophilic reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated pyrazole derivatives.
Scientific Research Applications
(3-nitro-1H-pyrazol-5-yl)(pyrrolidin-1-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which (3-nitro-1H-pyrazol-5-yl)(pyrrolidin-1-yl)methanone exerts its effects is primarily through interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole ring can interact with various enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation.
Comparison with Similar Compounds
Similar Compounds
(3-nitro-1H-pyrazol-4-yl)(pyrrolidin-1-yl)methanone: Similar structure but with the nitro group at the 4-position.
(3-amino-1H-pyrazol-5-yl)(pyrrolidin-1-yl)methanone: Similar structure but with an amino group instead of a nitro group.
(3-chloro-1H-pyrazol-5-yl)(pyrrolidin-1-yl)methanone: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
The presence of the nitro group at the 3-position of the pyrazole ring in (3-nitro-1H-pyrazol-5-yl)(pyrrolidin-1-yl)methanone imparts unique electronic properties that can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
IUPAC Name |
(5-nitro-1H-pyrazol-3-yl)-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O3/c13-8(11-3-1-2-4-11)6-5-7(10-9-6)12(14)15/h5H,1-4H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIIVESSDNTUNKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=NNC(=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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